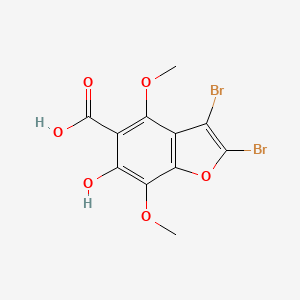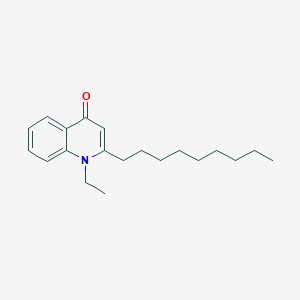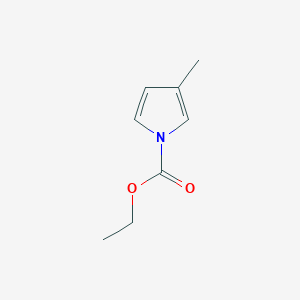
Ethyl 3-methyl-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by an ethyl ester group attached to the nitrogen atom and a methyl group at the third position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-1H-pyrrole-1-carboxylate can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the reaction typically involves the condensation of ethyl acetoacetate with methylamine under acidic conditions, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids (e.g., zinc chloride) are used to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
Ethyl 3-methyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) are employed under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylate derivatives.
Reduction: Ethyl 3-methyl-1H-pyrrole-1-carbinol or ethyl 3-methyl-1H-pyrrole-1-carbaldehyde.
Substitution: 2-bromo-3-methyl-1H-pyrrole-1-carboxylate or 2-nitro-3-methyl-1H-pyrrole-1-carboxylate.
科学研究应用
Ethyl 3-methyl-1H-pyrrole-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of ethyl 3-methyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Ethyl 3-methyl-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 2-methyl-1H-pyrrole-1-carboxylate: Similar structure but with the methyl group at the 2-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-ethyl-1H-pyrrole-1-carboxylate: Similar structure but with an ethyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
ethyl 3-methylpyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3 |
InChI 键 |
HBHOCWIUYPCALX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



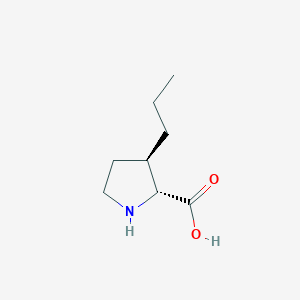


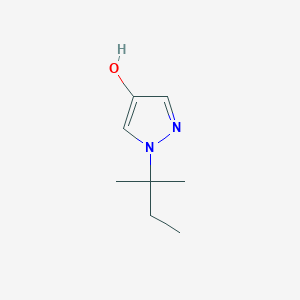
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
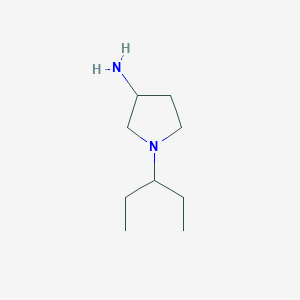
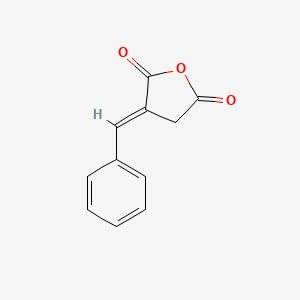


![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
